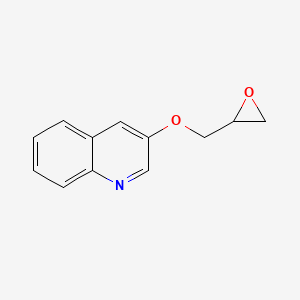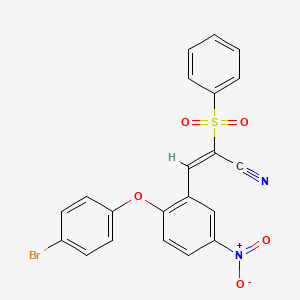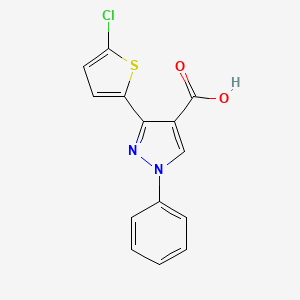![molecular formula C16H13FN4O4S2 B2480641 Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 886937-08-2](/img/structure/B2480641.png)
Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate is a part of a broader category of organic compounds known for their complex molecular structures and diverse chemical properties. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug design.
Synthesis Analysis
While the specific synthesis of this compound is not directly documented, related compounds have been synthesized through various organic reactions involving cyclization, alkylation, and condensation steps. For example, the synthesis of similar thiadiazole derivatives involves cyclization of carbethoxyhydrazones under the Hurd-Mori reaction conditions, leading to the formation of thiadiazole rings and further functionalization through reactions with nucleophiles like amines, morpholine, and thiophenol (Kuticheva, Pevzner, & Petrov, 2015).
Molecular Structure Analysis
The molecular structure of related furan and thiadiazole derivatives is characterized by the presence of furan rings, thiadiazole moieties, and various substituents that influence their chemical behavior and interactions. Crystallographic analysis of fluorinated furan derivatives has provided insights into their molecular conformations, showing planar structures that facilitate interactions with biological targets (Mori et al., 2022).
Chemical Reactions and Properties
These compounds undergo a range of chemical reactions, including nucleophilic substitutions, where the presence of electronegative groups like fluorine influences reactivity. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases and nucleophiles has been studied, showing transformations that lead to various derivatives with potential biological activity (Remizov, Pevzner, & Petrov, 2019).
Scientific Research Applications
Synthesis and Characterization
- Synthetic Pathways : Research has detailed synthetic routes for creating furan-2-carboxylate derivatives, demonstrating intramolecular cyclization techniques and exploring the reactivity of these compounds with bases to produce novel structures with potential biological activities (Remizov, Pevzner, & Petrov, 2019). Another study focused on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases, leading to various derivatives through ring opening and other transformations (Remizov, Pevzner, & Petrov, 2019).
Biological Activities
- Anticancer and Neuroprotective Activities : A derivative, 2-amino-1,3,4-thiadiazole-based compound, was found to inhibit the proliferation of tumor cells and exhibit neuroprotective activity in neuronal cultures exposed to neurotoxic agents, highlighting its potential in cancer and neuroprotection research (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
- Antimicrobial Activity : Compounds with thiadiazole and furan moieties have been studied for their nematicidal and antimicrobial activities, showing efficacy against various microorganisms and suggesting potential for development as antimicrobial agents (Reddy, Rao, Yakub, & Nagaraj, 2010).
Analytical and Spectral Studies
- Spectral Analysis of Furan Derivatives : A study focusing on furan ring-containing organic ligands and their metal complexes provided insights into their synthesis, characterization, and potential as antibacterial agents, emphasizing the importance of spectral studies in understanding the properties of these compounds (Patel, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4S2/c1-24-13(22)12-7-6-11(25-12)8-26-16-21-20-15(27-16)19-14(23)18-10-4-2-9(17)3-5-10/h2-7H,8H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLYHRTCBVOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)






![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)


![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)